3-chloro-N-(2-methylpropyl)benzamide
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Description
Synthesis Analysis
While there is no direct information on the synthesis of “3-chloro-N-(2-methylpropyl)benzamide”, benzamides can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed through direct condensation of benzoic acids and amines under certain conditions .Scientific Research Applications
Neuroleptic Activity
Benzamides, including compounds similar to 3-chloro-N-(2-methylpropyl)benzamide, have been synthesized and evaluated for their neuroleptic activity. For instance, a study synthesized benzamides of N,N-disubstituted ethylenediamines and evaluated their inhibitory effects on apomorphine-induced stereotyped behavior in rats. Compounds like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide exhibited potent neuroleptic properties, suggesting potential applications in the treatment of psychosis (Iwanami et al., 1981).
Anti-inflammatory Properties
Research on benzodiazepine receptor ligands, which are structurally related to this compound, has demonstrated anti-inflammatory properties. In one study, ligands were shown to inhibit oedema formation in mice, indicating their potential role in inflammation management (Torres et al., 1999).
Molecular Structure Studies
The molecular structure of compounds related to this compound has been extensively studied. For example, the crystal structure of 2-chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide was determined, providing insights into the conformation and interactions of similar benzamide derivatives (Mo et al., 2011).
Photocatalytic Applications
In environmental science, derivatives of benzamides, akin to this compound, have been used in photocatalytic degradation studies. A study on the photodecomposition of propyzamide (a related compound) with TiO2-loaded adsorbent supports showed enhanced mineralization rates, indicating potential applications in environmental remediation (Torimoto et al., 1996).
Antimicrobial Properties
Benzamide derivatives have also been synthesized and evaluated for antimicrobial activity. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives showed significant antimicrobial effects against various bacterial and fungal strains, suggesting potential uses in developing new antimicrobial agents (Sethi et al., 2016).
Properties
IUPAC Name |
3-chloro-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKFOVZBAWHMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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